N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

aminopeptidase N inhibition cancer research enzyme selectivity profiling

N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide (CAS: 42549-17-7, molecular formula: C24H26N2O, molecular weight: 358.48 g/mol) is a diphenylacetamide derivative featuring a para-diethylamino-substituted anilide moiety. Diphenylacetamide derivatives as a class have been investigated for diverse biological activities, including anti-inflammatory and antimicrobial properties, with substituent polarity identified as a dominant factor governing biological activity parameters.

Molecular Formula C24H26N2O
Molecular Weight 358.5 g/mol
Cat. No. B3613381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylamino)phenyl]-2,2-diphenylacetamide
Molecular FormulaC24H26N2O
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H26N2O/c1-3-26(4-2)22-17-15-21(16-18-22)25-24(27)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,23H,3-4H2,1-2H3,(H,25,27)
InChIKeyKCYWCOAVDZZFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide (CAS 42549-17-7): Technical Baseline and Sourcing Context


N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide (CAS: 42549-17-7, molecular formula: C24H26N2O, molecular weight: 358.48 g/mol) is a diphenylacetamide derivative featuring a para-diethylamino-substituted anilide moiety . Diphenylacetamide derivatives as a class have been investigated for diverse biological activities, including anti-inflammatory [1] and antimicrobial [2] properties, with substituent polarity identified as a dominant factor governing biological activity parameters [2]. This specific compound bears a tertiary amino group that confers distinct physicochemical and pharmacological properties relative to simpler diphenylacetamide analogs.

Why N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide Cannot Be Substituted with Generic Diphenylacetamide Analogs: Key Differentiators for Procurement


Generic substitution among diphenylacetamide derivatives is scientifically invalid because the polarity and electronic effects of the substituent R dominantly influence lipophilicity, pharmacokinetic predictors, and toxicity parameters within this chemical class [1]. The para-diethylamino substituent on this compound fundamentally alters its biological activity profile compared to unsubstituted 2,2-diphenylacetamide (PubChem CID: 78420) [2] or N,N-dimethyl analogs. This derivative exhibits measurable differences in chromatographic retention behavior, experimentally determined lipophilicity (RM⁰), and toxicity-related parameters relative to other diphenylacetamide derivatives [1]. The specific N-aryl substitution pattern also confers distinct target engagement characteristics that are absent in simpler N,N-dialkyl or N,N-diphenyl acetamides. The quantitative evidence below demonstrates why this compound represents a non-interchangeable research tool.

Quantitative Differentiation Evidence: N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide vs. Structural Analogs


Aminopeptidase N (APN) Inhibitory Activity: 70 nM IC50 with Demonstrated Selectivity over HDAC1/2

This compound exhibits potent inhibition of aminopeptidase N (APN, CD13) with an IC50 of 70 nM in porcine kidney microsomes, while demonstrating minimal activity against histone deacetylases HDAC1 and HDAC2 (IC50 > 100,000 nM) in HeLa cell nuclear extracts [1]. In contrast, unsubstituted 2,2-diphenylacetamide and N,N-dimethyl-2,2-diphenylacetamide lack any reported APN inhibitory activity at comparable concentrations. The diethylamino-substituted anilide moiety is critical for engaging the APN active site [1]. The >1,400-fold selectivity window between APN and HDAC1/2 defines a clear target engagement boundary that simpler diphenylacetamide analogs do not provide.

aminopeptidase N inhibition cancer research enzyme selectivity profiling

CYP2D6 Interaction Profile: Negligible Inhibition (IC50 > 40,000 nM) vs. Known CYP2D6 Substrates

In CYP450 inhibition screening, this compound shows IC50 > 40,000 nM against CYP2D6 expressed in baculovirus-infected insect cell microsomes [1]. This is a critical differentiator from structurally related antiarrhythmic agents containing diethylaminoalkyl moieties, which are established CYP2D6 substrates and inhibitors. For context, the standard CYP2D6 substrate bufuralol exhibits K_m values in the low micromolar range, and many N-[(diethylamino)alkyl]arenamides related to acecainide demonstrate measurable CYP2D6 engagement that can confound in vivo studies or combination assays [2].

drug metabolism CYP450 inhibition ADMET profiling drug-drug interaction risk

Experimentally Determined Lipophilicity (LogP = 4.87) Distinguishes This Derivative Within the Diphenylacetamide Series

Among a series of diphenylacetamide derivatives characterized by reversed-phase thin-layer chromatography (RP-TLC C18 F254s) in water-methanol and water-acetone mobile phases, the para-diethylamino-substituted derivative exhibited distinct chromatographic retention behavior reflecting its specific polarity characteristics [1]. The experimentally determined logP value for this compound is approximately 4.87, compared to unsubstituted 2,2-diphenylacetamide (logP ≈ 2.7) and N,N-diphenylacetamide (logP ≈ 3.0) [2]. This represents a >2 log unit increase in lipophilicity driven by the diethylamino substitution, which directly impacts membrane permeability and distribution behavior.

lipophilicity physicochemical characterization ADME prediction structure-property relationships

Computational Drug-Likeness and Lead-Likeness Compliance vs. Diphenylacetamide Class Averages

In silico assessment of diphenylacetamide derivatives using Lipinski's Rule of Five and lead-likeness criteria demonstrated that the para-diethylamino substitution on the N-aryl ring influences bioactivity scores and drug-likeness parameters distinctly from other substitution patterns [1]. The polarity of the substituent R was identified as the dominant factor governing biological activity parameters, with electronic effects playing a secondary role [1]. Comparative analysis with the broader diphenylacetamide derivative set shows that compounds bearing the N-[4-(diethylamino)phenyl] moiety occupy a distinct region in the polarity-lipophilicity parameter space relative to unsubstituted, N,N-diphenyl, and N-alkyl derivatives [2].

drug-likeness lead optimization in silico ADMET medicinal chemistry triage

Optimal Research Applications for N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide: Evidence-Backed Use Cases


Aminopeptidase N (APN/CD13) Mechanistic Studies Requiring Defined Selectivity

This compound is appropriate for APN inhibition studies in cancer cell lines where APN (CD13) is implicated in angiogenesis, tumor invasion, or metastasis. The documented 70 nM IC50 against porcine APN and the >1,400-fold selectivity window over HDAC1/2 [1] enables researchers to attribute observed biological effects to APN engagement with reduced confounding from HDAC off-target activity. This selectivity profile is particularly valuable in studies co-treating with HDAC inhibitors, where a non-selective APN tool compound would confound interpretation.

ADMET Profiling Studies Where Low CYP2D6 Interference Is Required

The negligible CYP2D6 inhibition (IC50 > 40,000 nM) [2] qualifies this compound for use in in vitro ADMET panels where minimizing cytochrome P450 interference is essential. This property distinguishes it from many N-[(diethylamino)alkyl]arenamides that exhibit measurable CYP2D6 engagement [3]. Researchers conducting drug-drug interaction screening or metabolism studies can employ this compound as a negative control for CYP2D6 inhibition or as a probe with reduced metabolic confounding.

Structure-Lipophilicity Relationship Studies in the Diphenylacetamide Chemical Space

The experimentally determined logP of approximately 4.87 [4] positions this compound at the higher-lipophilicity end of the diphenylacetamide derivative spectrum. This makes it suitable as a reference standard in chromatographic method development and structure-property relationship studies examining how diethylamino substitution modulates lipophilicity, retention behavior, and predicted membrane permeability relative to the baseline 2,2-diphenylacetamide (logP ≈ 2.7) [5].

Anti-Inflammatory Target Screening in COX-2 Inhibitor Discovery Programs

In silico molecular docking studies have identified structurally related N-[aminoalkyl]-2,2-diphenylacetamide derivatives as providing low binding energies to COX-2, comparable to the standard anti-inflammatory drug diclofenac [6]. This compound shares the core diphenylacetamide scaffold with the diethylamino substitution pattern characteristic of the active metabolites identified in those studies, supporting its utility as a scaffold reference or starting point in COX-2 inhibitor discovery workflows.

Quote Request

Request a Quote for N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.